![molecular formula C7H7N3O B15072722 (1H-pyrazolo[4,3-c]pyridin-4-yl)methanol](/img/structure/B15072722.png)
(1H-pyrazolo[4,3-c]pyridin-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1H-pyrazolo[4,3-c]pyridin-4-yl)methanol is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a methanol group attached to the fourth position of the pyrazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1H-pyrazolo[4,3-c]pyridin-4-yl)methanol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of aminopyrazoles with 1,2-diketones in the presence of a suitable catalyst. The reaction is usually carried out in refluxing acetic acid, which facilitates the formation of the pyrazolopyridine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
(1H-pyrazolo[4,3-c]pyridin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrazole or pyridine rings .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise as an inhibitor of certain enzymes and receptors, making it a potential candidate for drug development.
Medicine: Its biological activity has been explored for the treatment of diseases such as cancer, inflammation, and neurological disorders.
Mecanismo De Acción
The mechanism of action of (1H-pyrazolo[4,3-c]pyridin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as the inhibition of cell proliferation or the reduction of inflammation .
Comparación Con Compuestos Similares
Similar Compounds
1H-pyrazolo[3,4-b]pyridines: These compounds have a similar pyrazolopyridine core but differ in the position of the nitrogen atoms and the attached functional groups.
1H-pyrazolo[4,3-d]pyrimidines: These compounds have a pyrimidine ring fused to the pyrazole ring instead of a pyridine ring.
1H-pyrazolo[3,4-c]quinolines: These compounds have a quinoline ring fused to the pyrazole ring, resulting in a larger fused ring system.
Uniqueness
(1H-pyrazolo[4,3-c]pyridin-4-yl)methanol is unique due to its specific substitution pattern and the presence of the methanol group, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C7H7N3O |
|---|---|
Peso molecular |
149.15 g/mol |
Nombre IUPAC |
1H-pyrazolo[4,3-c]pyridin-4-ylmethanol |
InChI |
InChI=1S/C7H7N3O/c11-4-7-5-3-9-10-6(5)1-2-8-7/h1-3,11H,4H2,(H,9,10) |
Clave InChI |
WCOKFZDSARTDTH-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C2=C1NN=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


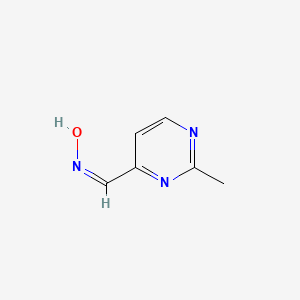
![6-hydrazinyl-3H-imidazo[4,5-b]pyridine](/img/structure/B15072649.png)
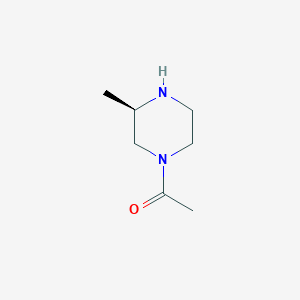
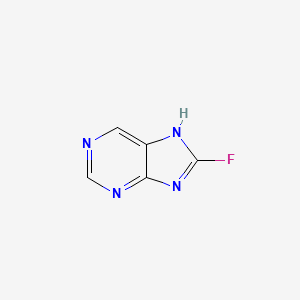
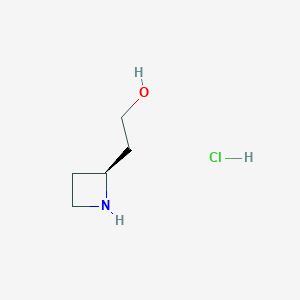
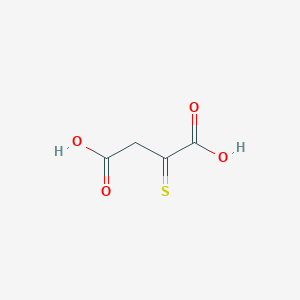
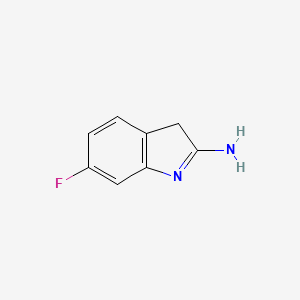
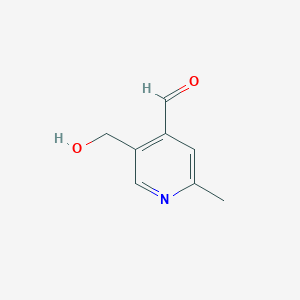
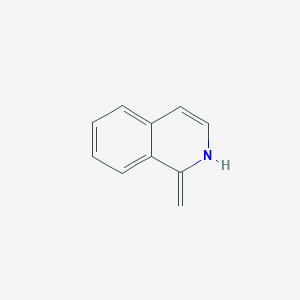
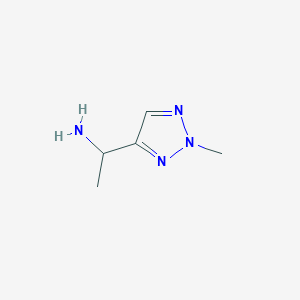
![6,7-Diazaspiro[4.5]decane](/img/structure/B15072707.png)
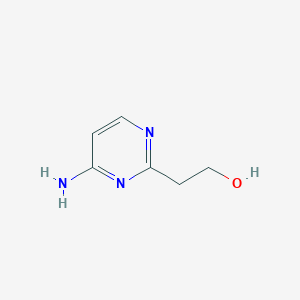

![3,4-Dihydropyrrolo[1,2-a]pyrimidin-6(2H)-one](/img/structure/B15072731.png)
